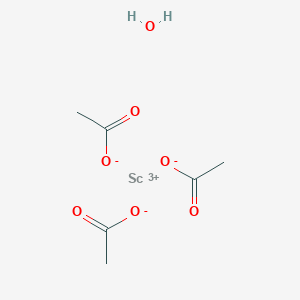

Scandium(3+);triacetate;hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

scandium(3+);triacetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Sc/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUFOVXMMKWBAE-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Sc+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O7Sc | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703066 | |

| Record name | Scandium acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207671-51-0 | |

| Record name | Scandium acetate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Scandium (III) Acetate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 304675-64-7

Chemical Formula: Sc(C₂H₃O₂)₃

Executive Summary

Scandium (III) acetate is a white, water-soluble solid that serves primarily as a precursor in the synthesis of advanced materials and as a source of scandium for radiopharmaceuticals. While the compound itself does not exhibit significant direct biological activity, its utility in nuclear medicine for both diagnostic imaging and targeted radionuclide therapy is a rapidly developing area of interest for drug development professionals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of Scandium (III) acetate, with a focus on its role in the development of radiolabeled agents for oncology.

Physicochemical Properties

Scandium (III) acetate is commercially available, typically in a hydrated form. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 222.09 g/mol (anhydrous) | [1][2][3] |

| Appearance | White powder, crystals, or chunks | [2] |

| Solubility | Soluble in water | [4] |

| Purity | Typically ≥98% | [1] |

| Synonyms | Scandium triacetate, Acetic acid scandium salt | [1][2] |

Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of Scandium (III) acetate involves the reaction of a scandium precursor with acetic acid.

Protocol 1: From Scandium Oxide

This method involves the reaction of scandium oxide (Sc₂O₃) with glacial acetic acid.

Reaction: Sc₂O₃ + 6CH₃COOH → 2Sc(CH₃COO)₃ + 3H₂O

Procedure:

-

Combine scandium oxide with an excess of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture with constant stirring until the scandium oxide completely dissolves, resulting in a clear solution.

-

After the reaction is complete, cool the solution to room temperature.

-

Concentrate the solution by evaporation under reduced pressure to precipitate the hydrated Scandium (III) acetate crystals.

-

Collect the crystals by filtration.

-

Dry the product under vacuum to yield high-purity Scandium (III) acetate.

Protocol 2: From Scandium Hydroxide

An alternative method utilizes scandium hydroxide (Sc(OH)₃) as the starting material.

Reaction: Sc(OH)₃ + 3CH₃COOH → Sc(CH₃COO)₃ + 3H₂O

Procedure:

-

Add scandium hydroxide to a solution of acetic acid with stirring.

-

Filter the solution to remove any undissolved residues.

-

Concentrate the resulting filtrate by evaporation at a controlled temperature until crystals of Scandium (III) acetate begin to form.

-

Collect and dry the crystals as described in Protocol 1.

Applications in Drug Development and Research

The primary relevance of Scandium (III) acetate to drug development lies in its role as a source of scandium for radiolabeling applications in nuclear medicine. Scandium has several isotopes with properties suitable for both diagnostic imaging and therapy.

-

⁴³Sc and ⁴⁴Sc: These are positron emitters, making them suitable for Positron Emission Tomography (PET) imaging.

-

⁴⁷Sc: This isotope is a beta emitter, which is ideal for targeted radionuclide therapy.

The similar chemistry of these isotopes allows for the development of "theranostic pairs," where the same targeting molecule can be used for both diagnosing and treating a disease, primarily cancer.

Radiolabeling of Targeting Molecules

Scandium (III) ions, derived from Scandium (III) acetate, are chelated by ligands such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). These chelators are covalently attached to a targeting moiety, such as a peptide or antibody, that specifically binds to a biomarker on cancer cells (e.g., Prostate-Specific Membrane Antigen, PSMA).

Experimental Workflow for Radiolabeling:

-

Conjugation: A bifunctional chelator (e.g., DOTA-NHS-ester) is conjugated to the targeting molecule.

-

Purification: The resulting conjugate is purified to remove any unreacted starting materials.

-

Radiolabeling: The purified conjugate is incubated with a solution of the desired scandium radioisotope (obtained from a precursor like Scandium (III) acetate) under controlled pH and temperature to facilitate the chelation of the scandium ion.

-

Quality Control: The radiolabeled product is analyzed to determine radiochemical purity and specific activity.

References

An In-depth Technical Guide to the Synthesis of Scandium Acetate from Scandium Oxide

This technical guide provides a comprehensive overview of the synthesis of scandium acetate from scandium oxide, tailored for researchers, scientists, and professionals in drug development. The document details the chemical principles, experimental procedures, and purification methods, supported by quantitative data and process visualizations.

Introduction

Scandium acetate, with the chemical formula Sc(CH₃COO)₃, is a white, crystalline solid that exists in both anhydrous and hydrated forms.[1] It is a moderately water-soluble source of scandium that decomposes to scandium oxide upon heating.[2] Due to its utility as a precursor for high-purity scandium compounds, catalysts, and nanoscale materials, scandium acetate is significant in various research and industrial applications, including advanced ceramics, optical coatings, and as a catalyst in organic synthesis.[3][4][5]

Synthesis of Scandium Acetate from Scandium Oxide

The most prevalent and direct method for synthesizing scandium acetate is the reaction of scandium oxide (Sc₂O₃) with acetic acid (CH₃COOH).[3][6] This process can be performed in either a solid-state reaction or a solution phase.

2.1. Chemical Principle and Stoichiometry

The reaction involves the neutralization of the basic scandium oxide with an excess of acetic acid to form scandium acetate and water. The balanced chemical equation for this reaction is:

Sc₂O₃ + 6CH₃COOH → 2Sc(CH₃COO)₃ + 3H₂O[3][6]

This stoichiometry indicates that one mole of scandium oxide reacts with six moles of acetic acid to yield two moles of scandium acetate.

Experimental Protocol

The following protocol outlines a typical laboratory-scale synthesis of scandium acetate hydrate from scandium oxide.

3.1. Materials and Equipment

-

Reactants:

-

Scandium oxide (Sc₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Desiccator or vacuum oven

-

3.2. Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine scandium oxide with an excess of glacial acetic acid.[6]

-

Reaction Conditions: Heat the mixture to a temperature between 80°C and 120°C with constant stirring.[6] The reaction is typically carried out under reflux to ensure complete dissolution of the scandium oxide.[6]

-

Reaction Time: Continue heating and stirring until the scandium oxide has completely dissolved, resulting in a clear solution. This process can take several hours to a full day.[6]

-

Crystallization: After the reaction is complete, allow the solution to cool to room temperature. The hydrated scandium acetate crystals can be precipitated by concentrating the solution via evaporation, often under reduced pressure using a rotary evaporator.[6]

-

Isolation and Drying: Collect the crystals by filtration using a Buchner funnel. The collected crystals are then dried, typically in a desiccator or under a vacuum, to remove excess moisture.[6] It is important to note that the product is hygroscopic.[5]

Purification and Characterization

4.1. Purification by Recrystallization

To remove unreacted starting materials and other impurities, the crude scandium acetate can be purified by recrystallization.[6] This involves dissolving the product in a suitable solvent, such as a mixture of acetic acid and water, and allowing it to slowly recrystallize.[6] Slow cooling of the saturated solution promotes the formation of larger, purer crystals.[6]

4.2. Characterization

The purity and identity of the synthesized scandium acetate can be confirmed using various analytical techniques. Thermogravimetric analysis (TGA) is commonly used to determine the hydration state and thermal decomposition profile. The dehydration of scandium acetate hydrate typically occurs between 100°C and 200°C, followed by the decomposition of the anhydrous acetate to scandium oxide at temperatures between 300°C and 450°C.[6]

Quantitative Data

The following tables summarize key quantitative data for scandium acetate.

Table 1: Physicochemical Properties of Scandium Acetate

| Property | Value | Reference |

| Chemical Formula (Anhydrous) | C₆H₉O₆Sc | [1] |

| Molecular Weight (Anhydrous) | 222.088 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity (Typical) | 95% | [6] |

Table 2: Thermal Properties of Scandium Acetate Hydrate

| Thermal Event | Temperature Range | Product | Reference |

| Dehydration | 100°C - 200°C | Anhydrous Scandium Acetate | [6] |

| Decomposition | 300°C - 450°C | Scandium Oxide (Sc₂O₃) | [6] |

Visualizations

The following diagrams illustrate the key processes in the synthesis of scandium acetate.

Caption: Chemical reaction pathway for the synthesis of scandium acetate.

Caption: Experimental workflow for the synthesis of scandium acetate.

Caption: Purification process of scandium acetate via recrystallization.

References

- 1. Scandium acetate - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. Buy Acetic acid, scandium(3+) salt | 3804-23-7 [smolecule.com]

- 4. Scandium acetate | 3804-23-7 [chemicalbook.com]

- 5. Scandium Acetate Hydrate Powder [stanfordmaterials.com]

- 6. Scandium(3+);triacetate;hydrate | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility of Scandium Acetate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of scandium acetate's solubility in aqueous and organic media. While quantitative data remains elusive in publicly accessible literature, this document consolidates available qualitative information and presents a detailed experimental protocol for its precise determination.

Executive Summary

Solubility Profile of Scandium Acetate

A thorough review of available literature indicates that while the solubility of scandium acetate in water is consistently reported, quantitative metrics are not specified. Information regarding its solubility in common organic solvents is also not found. The following table summarizes the available qualitative data.

Table 1: Solubility of Scandium Acetate

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | H₂O | 18.02 | Moderately Soluble[2] | Data Not Available |

| Ethanol | C₂H₅OH | 46.07 | Data Not Available | Data Not Available |

| Methanol | CH₃OH | 32.04 | Data Not Available | Data Not Available |

| Acetone | C₃H₆O | 58.08 | Data Not Available | Data Not Available |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Data Not Available | Data Not Available |

Factors Influencing Solubility

The solubility of scandium acetate is expected to be influenced by several factors, mirroring the behavior of other inorganic salts. Understanding these factors is crucial for controlling its dissolution and precipitation.

Caption: Factors influencing the solubility of scandium acetate.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of scandium acetate solubility. This protocol is based on established gravimetric and spectroscopic methods for inorganic salts.[5][6][7]

Materials and Equipment

-

Materials: Scandium Acetate (anhydrous and/or hydrated form), distilled deionized water, ethanol, methanol, acetone, tetrahydrofuran.

-

Equipment: Analytical balance, thermostatically controlled shaker or water bath, filtration apparatus (e.g., syringe filters with appropriate membrane), volumetric flasks, pipettes, oven, spectrophotometer (UV-Vis or ICP-OES/MS).

Experimental Workflow

Caption: Experimental workflow for determining scandium acetate solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of scandium acetate to a known volume of the chosen solvent (e.g., 20 mL) in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe and immediately pass it through a syringe filter (e.g., 0.45 µm PTFE or nylon) to remove any undissolved solid. This step is critical to prevent artificially high results.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume (e.g., 10 mL) of the clear, filtered saturated solution into the evaporating dish and weigh it again.

-

Carefully evaporate the solvent in an oven at a temperature below the decomposition point of scandium acetate (e.g., 80-100°C).

-

Once the solvent is completely evaporated, dry the residue to a constant weight in the oven.

-

The mass of the residue corresponds to the amount of scandium acetate dissolved in the aliquot of the saturated solution.

-

-

Spectroscopic Analysis (Alternative Method):

-

Prepare a series of scandium acetate standard solutions of known concentrations.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or emission intensity (ICP-OES/MS) of the standard solutions.

-

Accurately dilute a known volume of the filtered saturated solution.

-

Measure the absorbance or emission of the diluted sample and determine the concentration of scandium acetate using the calibration curve.

-

-

Calculation of Solubility:

-

From the mass of the residue (gravimetric method) or the determined concentration (spectroscopic method) and the volume of the aliquot, calculate the solubility of scandium acetate in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Conclusion

While scandium acetate is known to be moderately soluble in water, this guide highlights the significant lack of quantitative solubility data in both aqueous and organic solvents. The provided experimental protocol offers a robust framework for researchers to determine this crucial physicochemical property. The availability of accurate solubility data will be invaluable for the advancement of applications involving scandium acetate in materials science, catalysis, and drug development.

References

- 1. Scandium acetate - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. Scandium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]

- 4. Scandium acetate | CAS#:3804-23-7 | Chemsrc [chemsrc.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Hydration States of Scandium(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Scandium(III) Acetate and its Hydrates

Scandium(III) acetate is a colorless, water-soluble compound that exists in both an anhydrous form and as various hydrates.[1] The degree of hydration significantly influences the compound's structural and chemical properties, which is a critical consideration for its application in materials science and as a precursor for other scandium-containing compounds. The coordination environment of the scandium(III) ion, which typically exhibits a coordination number of six or higher, is notably altered by the incorporation of water molecules into the crystal lattice.[2]

The primary known hydration states include:

-

Anhydrous Scandium(III) Acetate (Sc(CH₃COO)₃)

-

Scandium(III) Acetate Monohydrate (Sc(CH₃COO)₃ · H₂O)

-

Scandium(III) Acetate Tetrahydrate (Sc(CH₃COO)₃ · 4H₂O)

-

Scandium(III) Acetate Hexahydrate (Sc(CH₃COO)₃ · 6H₂O)

The anhydrous form possesses a polymeric chain structure, with octahedral scandium centers linked by bridging acetate ligands.[1] In the hydrated forms, water molecules can act as ligands, directly coordinating to the scandium ion and modifying the geometry, which can lead to the formation of isolated complexes instead of polymeric chains.[2]

Comparative Physicochemical Properties

The following table summarizes the available quantitative data for the different hydration states of scandium(III) acetate. It is important to note that experimental data, particularly for the tetrahydrate, is limited in publicly accessible literature.

| Property | Anhydrous (Sc(CH₃COO)₃) | Monohydrate (Sc(CH₃COO)₃ · H₂O) | Tetrahydrate (Sc(CH₃COO)₃ · 4H₂O) | Hexahydrate (Sc(CH₃COO)₃ · 6H₂O) |

| Molecular Formula | C₆H₉O₆Sc | C₆H₁₁O₇Sc | C₆H₁₇O₁₀Sc | C₆H₂₁O₁₂Sc |

| Molar Mass ( g/mol ) | 222.09 | 240.10 | 294.15 | 330.18 |

| Appearance | White solid | White crystalline solid | Data not available | Data not available |

| Solubility in Water | Soluble[1] | Soluble | Soluble | Soluble |

| Dehydration Temp. (°C) | N/A | ~100-200[2] | ~100-200 (expected) | ~100-200 (expected) |

| Decomposition Product | Scandium Oxide (Sc₂O₃)[1] | Scandium Oxide (Sc₂O₃)[2] | Scandium Oxide (Sc₂O₃) | Scandium Oxide (Sc₂O₃) |

Experimental Protocols

Detailed experimental protocols for the synthesis of a specific hydration state are not extensively documented. The degree of hydration is highly dependent on crystallization conditions such as temperature, solvent composition, and concentration.[2] However, general methodologies for synthesis and characterization are provided below.

Synthesis of Scandium(III) Acetate Hydrates

This protocol outlines a general method for synthesizing scandium(III) acetate hydrates from scandium(III) oxide. The final hydration state will be influenced by the crystallization conditions.

Objective: To synthesize scandium(III) acetate hydrate.

Materials:

-

Scandium(III) oxide (Sc₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

-

Filtration apparatus (e.g., Büchner funnel)

-

Evaporator (optional)

Procedure:

-

In a round-bottom flask, create a suspension of scandium(III) oxide in an excess of aqueous acetic acid (e.g., 50% v/v).

-

Attach the reflux condenser and heat the mixture with constant stirring. The temperature can be maintained between 80-100°C.

-

Continue heating until the scandium(III) oxide has completely dissolved, resulting in a clear solution. This may take several hours.

-

Once the reaction is complete, filter the hot solution to remove any unreacted starting material or impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization. The rate of cooling can influence crystal size and purity.

-

To obtain a higher yield, the solution can be concentrated by slow evaporation of the solvent at a controlled temperature (e.g., 60°C) until crystals begin to form.[2]

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water or ethanol to remove residual acetic acid.

-

Dry the product. For hydrated crystals, drying under vacuum or at elevated temperatures should be avoided to prevent loss of water of hydration. Air-drying at room temperature is recommended.

Note: To favor the formation of higher hydrates, crystallization should be carried out at lower temperatures from aqueous solutions. To obtain lower hydrates or the anhydrous form, crystallization from solutions with a higher concentration of acetic acid or controlled drying at elevated temperatures may be employed.

Characterization by Thermogravimetric Analysis (TGA)

TGA is a crucial technique for determining the water content and thermal stability of scandium(III) acetate hydrates.

Objective: To determine the thermal decomposition profile of a scandium(III) acetate hydrate sample.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled with a differential scanning calorimeter (DSC) is recommended for simultaneous analysis of mass loss and thermal events.

-

Sample pans (e.g., alumina or platinum)

-

Inert gas supply (e.g., nitrogen, argon)

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Accurately weigh a small amount of the scandium(III) acetate hydrate sample (typically 5-10 mg) into a TGA pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a non-reactive atmosphere.

-

Heat the sample from ambient temperature to approximately 600°C at a controlled heating rate (e.g., 10°C/min).

-

Record the mass loss and heat flow (if using TGA-DSC) as a function of temperature.

-

Analyze the resulting TGA curve. The initial weight loss step, typically in the range of 100-200°C, corresponds to the dehydration of the sample.[2] The subsequent weight loss at higher temperatures (above 300°C) is due to the decomposition of the anhydrous acetate to scandium(III) oxide.

-

The stoichiometry of the hydrate can be calculated from the percentage mass loss during the dehydration step.

Visualization of Scandium(III) Acetate Forms and Analysis Workflow

The following diagrams illustrate the relationships between the different hydration states and the typical workflow for their synthesis and characterization.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Scandium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium acetate hydrate (Sc(CH₃COO)₃·xH₂O) is a white, crystalline solid that serves as a key precursor in the synthesis of various scandium-containing materials.[1][2][3] Its utility spans from the production of high-purity scandium oxide to applications in catalysis and, increasingly, in the development of advanced radiopharmaceuticals for cancer diagnosis and therapy.[4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of scandium acetate hydrate, detailed experimental protocols for its characterization, and a visualization of its application in the burgeoning field of theranostics.

Physical and Chemical Properties

Scandium acetate hydrate is a moderately water-soluble compound whose properties are significantly influenced by its degree of hydration.[2][7] The number of water molecules in the crystal lattice can vary, which in turn affects its molecular weight, thermal stability, and solubility.

Table 1: General Physical and Chemical Properties of Scandium Acetate Hydrate

| Property | Value | Source(s) |

| Chemical Formula | Sc(CH₃COO)₃·xH₂O | [2][7] |

| Appearance | White crystalline powder or solid | [2][7] |

| Solubility | Soluble in water | [2][7] |

| Decomposition | Decomposes to scandium oxide upon heating | [2][8] |

Table 2: Molecular Properties of Anhydrous and Hydrated Scandium Acetate

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Scandium Acetate (Anhydrous) | Sc(C₂H₃O₂)₃ | 222.09 |

| Scandium Acetate Hydrate (General) | Sc(CH₃COO)₃·xH₂O | Varies with x |

Synthesis of Scandium Acetate Hydrate

The most common laboratory-scale synthesis of scandium acetate hydrate involves the reaction of a scandium precursor, such as scandium oxide (Sc₂O₃) or scandium hydroxide (Sc(OH)₃), with acetic acid.[9]

Experimental Protocol: Synthesis from Scandium Oxide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine scandium oxide (Sc₂O₃) with an excess of glacial acetic acid.[9]

-

Heating and Dissolution: Heat the mixture to a temperature between 80°C and 120°C with continuous stirring. Continue heating until the scandium oxide has completely dissolved, resulting in a clear solution. This process may take several hours.[9]

-

Concentration: After the reaction is complete, allow the solution to cool to room temperature. Concentrate the solution by evaporation, preferably under reduced pressure, to induce the precipitation of scandium acetate hydrate crystals.[9]

-

Isolation and Drying: Collect the crystals by filtration. Dry the isolated crystals in a desiccator or under vacuum to remove excess water.[9]

-

Purification (Optional): For higher purity, the crude product can be recrystallized. Dissolve the crystals in a minimal amount of a warm mixture of acetic acid and water, and then allow the solution to cool slowly to form purified crystals.[9]

Characterization Techniques

A variety of analytical techniques are employed to characterize the physical and chemical properties of scandium acetate hydrate.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to study the thermal stability and decomposition of scandium acetate hydrate. The analysis reveals a multi-stage decomposition process, beginning with dehydration followed by the decomposition of the anhydrous acetate to scandium oxide.[10][11][12][13]

Experimental Protocol: Thermogravimetric Analysis

-

Sample Preparation: Accurately weigh a small sample of scandium acetate hydrate (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Heating Program: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water molecules and the decomposition of the acetate ligands.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for identifying the crystalline phases present in a material and for determining its crystal structure.[14][15][16][17][18] For scandium acetate, PXRD can be used to distinguish between different hydrated forms and the anhydrous compound.

Experimental Protocol: Powder X-ray Diffraction

-

Sample Preparation: Finely grind the scandium acetate hydrate sample to a homogeneous powder using a mortar and pestle.

-

Sample Mounting: Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface for analysis.

-

Instrument Setup: Place the sample holder in the powder diffractometer. Use a standard X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).

-

Data Collection: Scan the sample over a 2θ range of approximately 5° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: Compare the resulting diffraction pattern to standard diffraction databases (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the crystalline phases.

Applications in Drug Development: The Theranostic Approach

Scandium isotopes are emerging as powerful tools in nuclear medicine for both the diagnosis and treatment of cancer, a concept known as "theranostics".[4][5][19] The positron-emitting isotope ⁴⁴Sc is suitable for Positron Emission Tomography (PET) imaging, allowing for the visualization of tumors.[3][6][20][21][22] The chemically identical but beta-emitting isotope ⁴⁷Sc can be used for targeted radiotherapy to destroy cancer cells.[1][23]

This "matched pair" of isotopes allows for personalized medicine, where a patient can be imaged with ⁴⁴Sc to determine if a particular targeted therapy is likely to be effective, and then treated with the corresponding ⁴⁷Sc-labeled drug.

References

- 1. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scandium acetate - Wikipedia [en.wikipedia.org]

- 3. Clinical Translation and First In-Human Use of [44Sc]Sc-PSMA-617 for PET Imaging of Metastasized Castrate-Resistant Prostate Cancer [thno.org]

- 4. mdpi.com [mdpi.com]

- 5. ansto.gov.au [ansto.gov.au]

- 6. imagingcdt.com [imagingcdt.com]

- 7. Scandium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]

- 8. Scandium Acetate Hydrate Powder [stanfordmaterials.com]

- 9. Scandium(3+);triacetate;hydrate | Benchchem [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Thermal decomposition of cobalt(II) acetate tetrahydrate studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. aurigaresearch.com [aurigaresearch.com]

- 13. etamu.edu [etamu.edu]

- 14. nf-itwg.org [nf-itwg.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Powder diffraction - Wikipedia [en.wikipedia.org]

- 17. Powder X-ray diffraction structural characterization of the coordination complex cis-[Co(κ 2 N,N′-1,10-phenanthroline-5,6-dione)2Cl2] | Powder Diffraction | Cambridge Core [cambridge.org]

- 18. ijirmf.com [ijirmf.com]

- 19. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Scientists Identify an Alternative System for Producing the Medical Isotope Scandium-44 | Department of Energy [energy.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Characteristics of Scandium Ethanoate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of scandium ethanoate hydrate, also known as scandium acetate hydrate (Sc(CH₃COO)₃·xH₂O). It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis, catalysis, or materials science. This document details the synthesis and purification of scandium ethanoate hydrate, its solubility and aqueous behavior, thermal decomposition profile, and crystal structure. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols are provided. Furthermore, logical workflows for synthesis and analysis are visualized using the DOT language.

Physicochemical Properties

Scandium ethanoate hydrate is a white, crystalline solid that is soluble in water.[1] It is an important precursor for the synthesis of other scandium compounds and materials. The hydrated form is the most common, with the number of water molecules varying. A tetrahydrate is a commonly cited form.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | Sc(CH₃COO)₃·xH₂O | [2] |

| Molecular Weight | 222.09 g/mol (anhydrous) | [2] |

| Appearance | White powder, crystals, or chunks | [2] |

| CAS Number | 304675-64-7 (hydrate) | [1] |

Solubility and Aqueous Behavior

Scandium ethanoate hydrate is described as being soluble in water.[1] In aqueous solutions, the scandium(III) ion is known to undergo hydrolysis, which can be suppressed by maintaining an acidic pH. For synthetic procedures, a pH range of 4 to 6 is recommended to prevent the precipitation of scandium hydroxide.[3]

The hydrolysis of the scandium(III) ion in aqueous solution is a complex process involving the formation of various hydroxylated species. The initial hydrolysis step can be represented by the following equilibrium:

[Sc(H₂O)ₙ]³⁺ + H₂O ⇌ [Sc(OH)(H₂O)ₙ₋₁]²⁺ + H₃O⁺

Further polymerization can occur to form dimeric and trimeric species.[4]

Synthesis and Purification

Scandium ethanoate hydrate is typically synthesized by the reaction of a scandium precursor, such as scandium oxide (Sc₂O₃) or scandium hydroxide (Sc(OH)₃), with acetic acid.[1]

Experimental Protocol: Synthesis from Scandium Oxide

This protocol describes the laboratory-scale synthesis of scandium ethanoate hydrate from scandium oxide and glacial acetic acid.

Materials:

-

Scandium(III) oxide (Sc₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

-

Desiccator

Procedure:

-

Combine scandium oxide with an excess of glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to a temperature between 80°C and 120°C with constant stirring.[3]

-

Continue heating and stirring until the scandium oxide has completely dissolved, resulting in a clear solution. This may take several hours.[3]

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Concentrate the solution by removing the excess acetic acid using a rotary evaporator under reduced pressure. This will lead to the precipitation of scandium ethanoate hydrate crystals.[3]

-

Collect the crystals by filtration.

-

Dry the collected crystals in a desiccator or under vacuum to prevent the absorption of atmospheric moisture.[3]

Experimental Protocol: Synthesis from Scandium Hydroxide

This protocol outlines the synthesis using scandium hydroxide.

Materials:

-

Scandium(III) hydroxide (Sc(OH)₃)

-

20% aqueous acetic acid solution

-

Beaker and magnetic stirrer

-

Filtration apparatus

-

Evaporating dish

-

Water bath or heating plate

Procedure:

-

In a beaker, add scandium hydroxide to a 20% aqueous solution of acetic acid with continuous stirring. A 1:3 molar ratio of scandium hydroxide to acetic acid is the stoichiometric requirement.

-

Stir the mixture at room temperature until the scandium hydroxide has fully reacted.

-

Filter the solution to remove any undissolved impurities.[3]

-

Transfer the clear filtrate to an evaporating dish and concentrate the solution by heating gently on a water bath or heating plate at approximately 60°C until crystals of scandium ethanoate hydrate begin to form.[3]

-

Collect the crystals by filtration and dry them appropriately.

Purification

The primary method for purifying crude scandium ethanoate hydrate is recrystallization.

Protocol: Recrystallization

-

Dissolve the crude scandium ethanoate hydrate in a minimal amount of a warm mixture of acetic acid and water.[3]

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath can promote crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water or ethanol.[3]

-

Dry the crystals under vacuum.

Thermal Decomposition

Thermogravimetric analysis (TGA) of scandium ethanoate hydrate reveals a multi-stage decomposition process.

Thermal Decomposition Profile

| Temperature Range (°C) | Process | Gaseous Products | Solid Residue |

| 100 - 200 | Dehydration | H₂O | Anhydrous Scandium Ethanoate |

| 300 - 450 | Decomposition | CO, CO₂ | Scandium(III) Oxide (Sc₂O₃) |

Data compiled from Benchchem[3].

The first stage corresponds to the loss of water of hydration. The second, higher temperature stage involves the decomposition of the anhydrous scandium ethanoate into scandium(III) oxide.[3]

Crystal Structure

The crystal structure of scandium ethanoate has been determined for the anhydrous form. In the solid state, the scandium(III) ion is octahedrally coordinated by oxygen atoms from bridging acetate ligands, forming a polymeric chain structure.[1] In the hydrated forms, water molecules can directly coordinate to the scandium ion, which can alter the coordination geometry.[3] The Sc-O bond lengths in scandium complexes are typically in the range of 2.0–2.1 Å.[3]

Visualizations

Synthesis Workflow from Scandium Oxide

Caption: Workflow for the synthesis of scandium ethanoate hydrate from scandium oxide.

Thermal Decomposition Pathway

Caption: Thermal decomposition pathway of scandium ethanoate hydrate.

References

- 1. Scandium acetate - Wikipedia [en.wikipedia.org]

- 2. Scandium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]

- 3. Scandium(3+);triacetate;hydrate | Benchchem [benchchem.com]

- 4. Hydrolysis of scandium(III): ultracentrifugation and acidity measurements - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Coordination Chemistry of Scandium(III) Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of scandium(III) acetate, a compound of increasing interest in materials science, catalysis, and medicine. This document details its structure, synthesis, and reactivity, with a focus on quantitative data and detailed experimental protocols relevant to research and development.

Introduction to Scandium(III) Acetate

Scandium(III) acetate, with the chemical formula Sc(CH₃COO)₃, is a colorless, water-soluble salt that exists in both anhydrous and hydrated forms.[1] As the smallest of the rare-earth elements, scandium exhibits unique chemical properties. The Sc³⁺ ion is a hard Lewis acid with a typical oxidation state of +3, making it highly attractive for coordination with oxygen and nitrogen donor ligands.[2][3] Its coordination chemistry is central to its application as a precursor for high-purity scandium oxide, a versatile catalyst in organic synthesis, and a critical component in the development of novel radiopharmaceuticals.[1][2]

Structure and Coordination

The coordination environment of the scandium(III) ion in its acetate compounds is dictated by the presence or absence of water molecules.

Anhydrous Scandium(III) Acetate: In its anhydrous form, scandium(III) acetate adopts a one-dimensional polymeric chain structure. The scandium(III) centers are octahedrally coordinated by six oxygen atoms from bridging acetate ligands.[1][2] This polymeric nature is a key feature of its solid-state structure.

Hydrated Scandium(III) Acetate: In the presence of water, the coordination sphere of the scandium(III) ion is altered. Water molecules can act as ligands, leading to the formation of hydrated complexes such as scandium(III) acetate hexahydrate.[2] This results in a distorted octahedral geometry where water molecules occupy some of the coordination sites.[2] The degree of hydration can influence the compound's solubility and thermal stability.

The coordination number of scandium(III) is typically six, though higher coordination numbers of up to eight are observed, particularly with polydentate chelating ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

Structural Diagram of Anhydrous Scandium(III) Acetate

Caption: 1D polymeric chain of anhydrous Sc(CH₃COO)₃.

Quantitative Coordination Data

The following tables summarize key quantitative data related to the coordination of scandium(III) acetate and related complexes.

Table 1: Structural Parameters of Anhydrous Scandium(III) Acetate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Coordination Geometry | Octahedral | [1][2] |

| Sc-O Bond Lengths | ~2.0-2.1 Å | [2] |

Note: Detailed crystallographic data including precise bond lengths and angles are reported by Fuchs & Strähle (1984).[1]

Table 2: Stability Constants of Scandium(III) Complexes

| Ligand | Log K | Conditions |

| DOTA | 30.79 | Aqueous Solution |

| DTPA | 27.43 | Aqueous Solution |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of scandium(III) acetate.

Synthesis of Scandium(III) Acetate Hydrate

This protocol describes the synthesis from scandium(III) oxide.

Materials:

-

Scandium(III) oxide (Sc₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Combine scandium(III) oxide with an excess of glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[2]

-

Heat the mixture to 80-120°C under reflux with constant stirring until the scandium oxide completely dissolves, yielding a clear solution. This may take several hours.[2]

-

After the reaction is complete, allow the solution to cool to room temperature.[2]

-

Concentrate the solution by evaporation under reduced pressure using a rotary evaporator to precipitate the hydrated scandium acetate crystals.[2]

-

Collect the crystals by vacuum filtration using a Buchner funnel.[2]

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals in a desiccator or under vacuum to obtain scandium(III) acetate hydrate.[2]

Preparation of Anhydrous Scandium(III) Acetate

This protocol describes the dehydration of the hydrated salt.

Materials:

-

Scandium(III) acetate hydrate

-

Vacuum oven or Schlenk line with a heating mantle

-

Oil bath

Procedure:

-

Place the scandium(III) acetate hydrate in a suitable flask.

-

Heat the sample under vacuum at a temperature between 100°C and 200°C.[2]

-

Maintain these conditions until a constant weight is achieved, indicating the complete removal of coordinated water.

-

Caution: Avoid heating above 200°C to prevent the decomposition of the acetate into scandium oxide.[2]

Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for the thermal analysis of scandium(III) acetate hydrate.

Instrument:

-

Thermogravimetric Analyzer

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of scandium(III) acetate hydrate into an alumina crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).[4][5]

-

Record the mass loss as a function of temperature.

-

Expected Transitions:

⁴⁵Sc NMR Spectroscopy

This protocol provides a general guideline for acquiring ⁴⁵Sc NMR spectra.

Instrument:

-

NMR spectrometer with a broadband probe.

Procedure:

-

Sample Preparation: Dissolve the scandium(III) acetate or its complex in a suitable deuterated solvent (e.g., D₂O, CD₃OD). The concentration will depend on the sensitivity of the instrument and the specific complex.

-

Instrument Setup:

-

Tune the probe to the ⁴⁵Sc frequency.

-

Use a suitable reference, such as a 0.06 M solution of Sc(NO₃)₃ in D₂O.[6]

-

-

Acquisition:

-

Acquire the ⁴⁵Sc NMR spectrum using a standard single-pulse experiment.

-

Due to the quadrupolar nature of the ⁴⁵Sc nucleus (spin I = 7/2), the spectral lines can be broad.[6] Adjust acquisition parameters such as spectral width and number of scans to obtain a good signal-to-noise ratio.

-

Applications in Catalysis and Drug Development

The unique Lewis acidity and coordination properties of scandium(III) make it a valuable catalyst and a promising element in medicinal chemistry.

Lewis Acid Catalysis

Scandium(III) acetate, and more commonly scandium(III) triflate, are effective Lewis acid catalysts for a variety of organic transformations, including aldol reactions, Michael additions, and acetylations.[7][8][9] The catalytic cycle typically involves the coordination of a substrate to the scandium(III) center, which activates the substrate towards nucleophilic attack.

Caption: Scandium(III) acetate as a Lewis acid catalyst.

Radiopharmaceuticals

The radioisotope ⁴⁴Sc is a promising candidate for Positron Emission Tomography (PET) imaging due to its suitable half-life and decay characteristics. Scandium(III) acetate can serve as a precursor for the preparation of ⁴⁴Sc-labeled radiopharmaceuticals. The workflow involves the chelation of ⁴⁴Sc³⁺ by a bifunctional chelator, such as DOTA, which is conjugated to a targeting biomolecule (e.g., a peptide or antibody).

Caption: Preparation of a ⁴⁴Sc-labeled radiopharmaceutical.

Detailed Protocol for Radiolabeling DOTA-Peptide with ⁴⁴Sc:

Materials:

-

⁴⁴Sc³⁺ in a suitable buffer (e.g., 0.5 M sodium acetate, pH 4.5)[10]

-

DOTA-conjugated peptide

-

Heating block or water bath

-

HPLC or solid-phase extraction (SPE) cartridges for purification

Procedure:

-

To a solution of the DOTA-conjugated peptide (e.g., 0.5-2.6 nmol) in a suitable buffer, add the ⁴⁴Sc³⁺ solution (e.g., 18.5 MBq).[10]

-

Adjust the pH of the reaction mixture to approximately 4.5.[11]

-

Incubate the reaction mixture at 70-90°C for 10-30 minutes with constant agitation.[10][12]

-

Monitor the radiolabeling efficiency using radio-TLC or radio-HPLC.

-

Purify the ⁴⁴Sc-labeled peptide using HPLC or SPE to remove unchelated ⁴⁴Sc.[10]

-

Perform quality control tests on the final product to determine radiochemical purity and specific activity.

Conclusion

The coordination chemistry of scandium(III) acetate is rich and varied, underpinning its utility in diverse scientific fields. From its fundamental polymeric structure to its role in advanced catalytic systems and life-saving radiopharmaceuticals, a thorough understanding of its coordination behavior is essential for innovation. This guide provides a foundational resource for researchers and professionals, offering both the theoretical background and practical protocols necessary to explore the potential of this versatile compound.

References

- 1. Scandium acetate - Wikipedia [en.wikipedia.org]

- 2. Scandium(3+);triacetate;hydrate | Benchchem [benchchem.com]

- 3. Sci-Hub [sci-hub.st]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. (45Sc) Scandium NMR [chem.ch.huji.ac.il]

- 7. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 44Sc: An Attractive Isotope for Peptide-Based PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Acetic acid scandium salt hydrate discovery and history

An In-depth Technical Guide to Acetic Acid Scandium Salt Hydrate: Discovery, Synthesis, and Properties

Introduction

Scandium, the 21st element in the periodic table, was predicted by Dmitri Mendeleev in 1869 and discovered a decade later.[1] While the element itself has found critical applications in aerospace alloys and fuel cells, its compounds are gaining increasing attention in research and development.[1][2] Among these, acetic acid scandium salt, commonly known as scandium acetate (Sc(CH₃COO)₃), and its hydrated forms, are of significant interest.[3] This technical guide provides a comprehensive overview of the history, properties, synthesis, and structural characteristics of scandium acetate hydrate for researchers, scientists, and professionals in drug development and materials science.

History and Discovery

The history of scandium acetate is intrinsically linked to the discovery of its constituent element, scandium.

-

1869: The existence of an element with an atomic weight between calcium and titanium was first predicted by Russian chemist Dmitri Mendeleev, who named it "ekaboron".[1]

-

1879: Lars Fredrik Nilson, a Swedish chemist, is credited with the discovery of the element in the minerals euxenite and gadolinite.[1] He named it scandium, derived from the Latin word 'Scandia' for Scandinavia, in honor of his homeland.[4]

The synthesis and characterization of scandium compounds, including scandium acetate, followed the isolation and purification of the element. While a specific date for the first synthesis of scandium acetate hydrate is not well-documented, it is produced through straightforward acid-base reactions that would have been accessible to chemists studying the properties of the newly discovered element.

Chemical and Physical Properties

Scandium acetate is a white, crystalline solid that is soluble in water.[3][5][6] It exists in both anhydrous and hydrated forms, with the number of water molecules in the hydrate varying.[3][7] The compound is valued as a precursor for creating high-purity scandium-based materials.[2]

The key quantitative data for scandium acetate and its hydrate are summarized below:

| Property | Anhydrous Scandium Acetate | Scandium Acetate Hydrate |

| Chemical Formula | Sc(CH₃COO)₃ / C₆H₉O₆Sc | (CH₃CO₂)₃Sc · xH₂O / C₆H₁₄O₇Sc (for monohydrate)[5][8][9] |

| Molar Mass | 222.088 g/mol [3] | 243.13 g/mol (monohydrate)[10] |

| CAS Number | 3804-23-7[3] | 304675-64-7[3][5][8][9] |

| Appearance | White solid[3] | White powder, crystals, or chunks[5][6][8][9] |

| Solubility | Soluble in water[3] | Soluble in water[5][11] |

| Purity Available | - | 99.9%, 99.99%, 99.999%[5] |

| Decomposition | Decomposes at high temperature to Sc₂O₃[3] | Dehydration occurs at 100-200°C; decomposition above 200°C[7] |

| InChI Key | DBTMQFKUVICLQN-UHFFFAOYSA-K[3] | NAXGMQHCOOEQLP-UHFFFAOYSA-N[3][10] |

| SMILES String | CC(=O)O.CC(=O)O.CC(=O)O.[Sc][3] | CC(=O)O.CC(=O)O.CC(=O)O.O.[Sc][3][10] |

Experimental Protocols

The synthesis of scandium acetate hydrate is typically achieved through the reaction of a scandium precursor with acetic acid. The choice of precursor can influence the reaction conditions.

Synthesis from Scandium Hydroxide

This method is advantageous for its lower reaction temperatures and better control over the hydration state.[2]

-

Reaction: Add scandium hydroxide (Sc(OH)₃) to a 20% aqueous solution of acetic acid with continuous stirring. The molar ratio should be 1:3 for scandium hydroxide to acetic acid.[2][7]

-

Filtration: Remove any undissolved residues by filtering the solution.[7]

-

Concentration: Concentrate the resulting filtrate by evaporation at a controlled temperature, for example, 60°C, until crystals of scandium acetate hydrate begin to form.[7]

-

Drying: The final product can be further dried under a vacuum to achieve the desired hydration state.[2][7]

Synthesis from Scandium Oxide

This method involves a solid-state reaction.

-

Reaction: React scandium oxide (Sc₂O₃) with acetic acid. The reactivity is enhanced by using finer particles of scandium oxide due to the increased surface area.[2]

-

Purification: Purify the resulting scandium acetate by controlled evaporation of excess acetic acid under reduced pressure. This must be carefully managed to prevent thermal decomposition, which can begin at temperatures above 150°C.[2]

-

Crystallization: The final product is obtained as a white crystalline solid.[2]

Purification by Recrystallization

Recrystallization is the primary technique for purifying scandium acetate hydrate to remove unreacted starting materials and byproducts.[7]

-

Dissolution: Dissolve the crude scandium acetate hydrate in a suitable solvent system, often a mixture of acetic acid and water.[7]

-

Crystallization: Allow the solution to cool slowly, promoting the formation of pure crystals. The solvent system allows for good control over crystal size and the hydration state of the final product.[7]

Dehydration

For applications requiring the anhydrous form or a specific lower hydrate, the water of hydration can be removed.

-

Heating: Heat the hydrated scandium acetate in a controlled manner, typically under vacuum.[7]

-

Temperature Control: The loss of coordinated water molecules generally occurs between 100°C and 200°C.[7] Heating above 200°C can lead to the decomposition of the acetate into scandium oxide.[7]

Visualizations

The following diagrams illustrate the synthesis workflow and the structural relationship of scandium acetate.

Caption: Workflow for the synthesis and purification of scandium acetate hydrate.

Caption: Relationship between hydrated, anhydrous, and decomposed forms of scandium acetate.

Structural Information

The coordination environment of the scandium ion differs between the anhydrous and hydrated forms.

-

Anhydrous Form: In anhydrous scandium acetate, the scandium(III) center is octahedrally coordinated. These octahedral centers are linked by bridging acetate ligands to form a polymeric chain structure.[7]

-

Hydrated Form: In the hydrated forms, water molecules are part of the coordination sphere, directly coordinating to the scandium ion.[7] This disrupts the polymeric chain and can alter the coordination geometry.[2][7] The number of coordinated water molecules can vary, leading to different hydration states, from monohydrate to hexahydrate.[7] The presence of these water molecules influences the compound's solubility and thermal stability.[7]

Applications

Scandium acetate hydrate is a valuable compound in several areas of research and technology:

-

Precursor for High-Purity Materials: It serves as a starting material for synthesizing high-purity scandium compounds, particularly scandium oxide, which is used in electronic ceramics and lasers.[2][3][12]

-

Catalysis: Scandium compounds are explored for their potential as catalysts in organic synthesis and polymerization reactions.[2]

-

Materials Science Research: It is used to synthesize and study scandium-doped materials, which can have enhanced electrical, thermal, or mechanical properties for applications in solid electrolytes and advanced ceramics.[2]

Conclusion

Acetic acid scandium salt hydrate, while not having a storied discovery of its own, is a fundamentally important compound in the chemistry of scandium. Its straightforward synthesis, well-characterized properties, and role as a precursor to advanced materials make it a key substance for continued research. Understanding its synthesis protocols, thermal behavior, and structural properties is crucial for its effective application in catalysis, materials science, and beyond.

References

- 1. briandcolwell.com [briandcolwell.com]

- 2. Buy Acetic acid, scandium(3+) salt | 3804-23-7 [smolecule.com]

- 3. Scandium acetate - Wikipedia [en.wikipedia.org]

- 4. americanelements.com [americanelements.com]

- 5. Scandium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]

- 6. Scandium acetate | 3804-23-7 [chemicalbook.com]

- 7. Scandium(3+);triacetate;hydrate | Benchchem [benchchem.com]

- 8. Scandium(III) acetate 99.9 trace metals 304675-64-7 [sigmaaldrich.com]

- 9. Scandium(III) acetate 99.9 trace metals 304675-64-7 [sigmaaldrich.com]

- 10. Scandium(III) acetate hydrate (99.9%-Sc) (REO) | C6H14O7Sc | CID 16212068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. SCANDIUM ACETATE | 304675-64-7 [chemicalbook.com]

- 12. Scandium acetate CAS#: 3804-23-7 [amp.chemicalbook.com]

In-depth Technical Guide: Scandium(III) Acetate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium(III) acetate hexahydrate, with the chemical formula Sc(CH₃COO)₃·6H₂O, is a hydrated salt of scandium and acetic acid. While the anhydrous form has been characterized as a coordination polymer, the hydrated forms, particularly the hexahydrate, are of interest due to the direct involvement of water molecules in the coordination sphere of the scandium ion. This guide provides a comprehensive overview of the structural information available for Scandium(III) acetate hexahydrate, including its molecular structure, and details on the experimental protocols used for its characterization.

Molecular Structure and Coordination

The central scandium ion (Sc³⁺) in its compounds typically exhibits a +3 oxidation state and often has a coordination number of six, though higher coordination numbers are known.[1] In the case of hydrated scandium acetate, water molecules play a crucial role in fulfilling the coordination requirements of the scandium ion.

While a definitive single-crystal X-ray diffraction study for the hexahydrate remains elusive in readily available literature, spectroscopic and analytical data suggest that water molecules are directly coordinated to the scandium center. This coordination leads to a distorted octahedral geometry around the scandium ion.[2] The presence of coordinated water molecules is a key differentiator from the anhydrous form, which features a chain structure of octahedral Sc(III) centers linked by bridging acetate ligands.[1]

Typical Bond Lengths:

-

Sc-O bond lengths in scandium complexes generally fall within the range of 2.0–2.1 Å.[1]

Quantitative Data

Due to the lack of a published crystal structure for Scandium(III) acetate hexahydrate, a comprehensive table of crystallographic data cannot be provided. However, general properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₆H₂₁O₁₂Sc | [3] |

| Molecular Weight | 330.18 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Coordination Geometry | Distorted Octahedral (in hydrated form) | [2] |

Experimental Protocols

Synthesis and Crystallization

The synthesis of Scandium(III) acetate hydrates can be achieved through the reaction of a scandium precursor with acetic acid.[1]

Protocol for Synthesis from Scandium Hydroxide:

-

Suspend scandium hydroxide in a 20% aqueous solution of acetic acid.

-

Stir the mixture at a controlled temperature, for instance, 60°C.

-

Continue stirring until the scandium hydroxide has completely dissolved.

-

Filter the solution to remove any undissolved impurities.

-

Concentrate the resulting clear filtrate by slow evaporation at a controlled temperature to induce crystallization.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a suitable solvent, such as ethanol, to remove any soluble impurities.

-

Dry the purified crystals under vacuum or in a desiccator.

Workflow for Synthesis and Crystallization:

Caption: Synthesis and crystallization workflow for Scandium(III) acetate hexahydrate.

Structural Characterization

4.2.1. Single-Crystal X-ray Diffraction (Hypothetical Protocol)

While a specific protocol for Scandium(III) acetate hexahydrate is not available, a general methodology for single-crystal X-ray diffraction is as follows:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature, typically using Mo Kα or Cu Kα radiation. A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.

Logical Relationship for Structural Determination:

Caption: Logical workflow for single-crystal X-ray diffraction analysis.

4.2.2. Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of the hydrated compound, particularly the loss of water molecules.

Typical TGA Protocol:

-

Sample Preparation: A small, accurately weighed sample of Scandium(III) acetate hexahydrate is placed in a TGA crucible (e.g., alumina or platinum).

-

Instrumentation: The analysis is performed using a thermogravimetric analyzer.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 500 °C).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

-

Data Analysis: The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the temperatures at which dehydration and subsequent decomposition occur.

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for probing the coordination environment of the acetate and water ligands.

Typical FTIR Protocol:

-

Sample Preparation: A solid sample is prepared as a KBr pellet or as a mull (e.g., Nujol).

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer.

-

Data Collection: The spectrum is typically collected over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The positions and shapes of the absorption bands corresponding to the carboxylate (COO⁻) stretching vibrations and water librational modes are analyzed to infer the coordination mode of the acetate groups and the presence of coordinated water.

Signaling Pathway (Conceptual)

While not a biological signaling pathway, the coordination of ligands to the scandium ion can be conceptually represented.

Caption: Conceptual diagram of ligand coordination to the Scandium(III) ion.

Conclusion

This technical guide provides a summary of the available structural information and common experimental protocols for Scandium(III) acetate hexahydrate. While a definitive crystal structure is yet to be widely reported, the existing data strongly indicate a monomeric species with a distorted octahedral coordination geometry, where water molecules play a key role in the coordination sphere of the scandium ion. The provided experimental methodologies offer a foundation for further research and characterization of this compound, which is of significant interest in various fields, including materials science and as a precursor in chemical synthesis. Further investigation, particularly through single-crystal X-ray diffraction, is necessary to fully elucidate the precise structural details of Scandium(III) acetate hexahydrate.

References

An In-depth Technical Guide to the Properties of Anhydrous and Hydrated Scandium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium acetate, a salt of the rare-earth element scandium, exists in both anhydrous (Sc(CH₃COO)₃) and hydrated (Sc(CH₃COO)₃·xH₂O) forms.[1] While both are white, crystalline solids moderately soluble in water, their distinct properties, arising from the presence or absence of coordinated water molecules, are of significant interest in various research and development applications, including the synthesis of advanced materials and potentially in the pharmaceutical industry.[2] This technical guide provides a comprehensive overview of the core properties of anhydrous and hydrated scandium acetate, detailing experimental protocols for their synthesis and characterization, and exploring their relevance in drug development.

Physicochemical Properties: A Comparative Analysis

The presence of water of hydration significantly influences the physical and chemical characteristics of scandium acetate. The following tables summarize the key quantitative data for both forms.

Table 1: General and Physical Properties

| Property | Anhydrous Scandium Acetate | Hydrated Scandium Acetate |

| Chemical Formula | Sc(CH₃COO)₃[1] | Sc(CH₃COO)₃·xH₂O[3] |

| CAS Number | 3804-23-7[4] | 304675-64-7[4] |

| Molecular Weight | 222.09 g/mol [5] | 222.09 g/mol (anhydrous basis)[5] |

| Appearance | White crystalline solid[6] | White crystalline powder or chunks[5] |

| Melting Point | Decomposes upon heating[6] | Not available |

| Solubility in Water | Moderately soluble[7] | Soluble[8] |

Table 2: Structural and Thermal Properties

| Property | Anhydrous Scandium Acetate | Hydrated Scandium Acetate |

| Crystal Structure | Polymeric chains of octahedral Sc(III) centers linked by bridging acetate ligands[4] | Water molecules coordinate to the scandium ion[9] |

| Thermal Decomposition | Decomposes to scandium oxide (Sc₂O₃) at high temperatures[1] | Dehydration (loss of water) occurs between 100-200°C, followed by decomposition of the anhydrous salt to Sc₂O₃ between 300-450°C[9] |

Table 3: Safety and Handling

| Property | Anhydrous Scandium Acetate | Hydrated Scandium Acetate |

| GHS Hazard Statements | Not available | Not available |

| Precautions | Hygroscopic; store in a cool, dry place away from oxidizing agents.[8] | Hygroscopic; handle in a well-ventilated area, wearing protective gloves and eyewear.[5] |

Experimental Protocols

Synthesis of Hydrated Scandium Acetate

Principle: Hydrated scandium acetate is typically synthesized by the reaction of a scandium precursor, such as scandium oxide (Sc₂O₃) or scandium hydroxide (Sc(OH)₃), with acetic acid.[1]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a stoichiometric amount of scandium oxide to a solution of glacial acetic acid (e.g., 50% v/v in water).

-

Reaction Conditions: Heat the mixture to 80-100°C with continuous stirring. The reaction is complete when the scandium oxide has fully dissolved, resulting in a clear solution. This may take several hours.

-

Crystallization: Cool the solution to room temperature. The hydrated scandium acetate will crystallize out of the solution. The crystallization process can be enhanced by slow evaporation of the solvent.

-

Isolation and Purification: Collect the crystals by filtration. The purity of the product can be improved by recrystallization. Dissolve the crystals in a minimal amount of warm water or a mixture of water and acetic acid, and then allow them to recrystallize upon cooling.

-

Drying: Dry the purified crystals under vacuum at room temperature to prevent decomposition.

Synthesis of Anhydrous Scandium Acetate

Principle: Anhydrous scandium acetate can be obtained by the controlled dehydration of hydrated scandium acetate.

Methodology:

-

Dehydration Setup: Place the hydrated scandium acetate in a vacuum oven.

-

Dehydration Conditions: Gradually heat the sample to a temperature between 100°C and 150°C under vacuum. The removal of water should be done slowly to avoid the decomposition of the acetate.

-

Monitoring: The completion of the dehydration process can be monitored by observing the mass loss, which should correspond to the initial water content of the hydrate.

-

Storage: Once cooled to room temperature under vacuum, the anhydrous scandium acetate should be stored in a desiccator over a strong drying agent to prevent rehydration.

Characterization Techniques

-

Thermogravimetric Analysis (TGA):

-

Principle: TGA is used to determine the thermal stability and composition of the scandium acetate samples by measuring the change in mass as a function of temperature.

-

Methodology: A small, accurately weighed sample of scandium acetate is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min). The mass loss is recorded as a function of temperature. The resulting TGA curve for the hydrated form will show a distinct step for the loss of water, followed by a second step for the decomposition of the anhydrous acetate to scandium oxide.[9]

-

-

X-ray Diffraction (XRD):

-

Principle: XRD is used to identify the crystalline phases and determine the crystal structure of the compounds.

-

Methodology: A powdered sample of scandium acetate is irradiated with a monochromatic X-ray beam. The diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), is unique to the crystalline structure of the material. This allows for the differentiation between the anhydrous and various hydrated forms.

-

Role in Drug Development and Biological Systems

While scandium acetate itself is not a common pharmaceutical ingredient, scandium compounds, in general, are gaining attention in the field of medicine, particularly for diagnostics and therapy.

Scandium Radiopharmaceuticals

Radioisotopes of scandium, such as ⁴⁴Sc and ⁴⁷Sc, are being investigated for use in Positron Emission Tomography (PET) imaging and targeted radiotherapy, respectively.[10] These applications typically involve the chelation of the scandium ion by a ligand that is conjugated to a targeting moiety, such as a peptide or antibody. Scandium acetate can serve as a starting material for the synthesis of these scandium-based radiopharmaceuticals.

Interaction with Signaling Pathways

Recent research has explored the biological activity of scandium complexes. For instance, scandium-exopolysaccharide complexes have been shown to exhibit antiproliferative properties against several cancer cell lines.[11] The proposed mechanism involves the alteration of growth factor-receptor signaling.[11] Growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR), play a crucial role in cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[12] The interaction of scandium complexes with these pathways could potentially inhibit tumor growth.

Below is a simplified representation of a growth factor receptor signaling pathway that could be a target for scandium-based therapeutics.

Caption: Potential interaction of a scandium complex with a growth factor receptor signaling pathway.

Experimental and Synthetic Workflow

The synthesis and characterization of anhydrous and hydrated scandium acetate follow a logical workflow to ensure the desired product is obtained and its properties are verified.

Caption: Workflow for the synthesis and characterization of scandium acetate.

Conclusion

Anhydrous and hydrated scandium acetate are valuable compounds with distinct properties that are crucial for their application in various fields. Understanding the differences in their structure, thermal stability, and synthesis is essential for researchers and scientists. While their direct application in drug development is still in its nascent stages, the use of scandium acetate as a precursor for radiopharmaceuticals and the emerging biological activities of scandium complexes highlight the potential of this element in medicine. Further research into the precise quantitative properties of scandium acetate and the biological mechanisms of scandium compounds will undoubtedly open up new avenues for their application.

References

- 1. Scandium(III) acetate hydrate 99.9% trace metals basis | 304675-64-7 [sigmaaldrich.com]

- 2. Buy Acetic acid, scandium(3+) salt | 3804-23-7 [smolecule.com]

- 3. Scandium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]

- 4. Scandium acetate - Wikipedia [en.wikipedia.org]

- 5. Scandium(III) acetate 99.9 trace metals 304675-64-7 [sigmaaldrich.com]

- 6. Scandium acetate CAS#: 3804-23-7 [amp.chemicalbook.com]

- 7. americanelements.com [americanelements.com]

- 8. Scandium acetate | CAS#:3804-23-7 | Chemsrc [chemsrc.com]

- 9. Scandium(3+);triacetate;hydrate | Benchchem [benchchem.com]

- 10. Metal–Ligand Interactions in Scandium Complexes with Radiopharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiproliferative Properties of Scandium Exopolysaccharide Complexes on Several Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oncogenic Signalling of Growth Factor Receptors in Cancer: Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Acidity of Scandium(III) Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scandium(III) compounds, particularly scandium(III) trifluoromethanesulfonate (Sc(OTf)₃), have emerged as exceptionally potent and versatile Lewis acid catalysts in a myriad of chemical transformations.[1][2] Their unique properties, including high Lewis acidity, water stability, and recyclability, make them highly attractive for applications in organic synthesis and drug development.[3][4] This technical guide provides a comprehensive overview of the Lewis acidity of scandium(III) compounds, detailing the principles of their function, quantitative measures of their acidic strength, and standardized experimental protocols for their characterization.

Introduction to the Lewis Acidity of Scandium(III)